molecular formula C8H14O3 B6615207 2-(1-hydroxycyclobutyl)-2-methylpropanoic acid CAS No. 1249705-77-8

2-(1-hydroxycyclobutyl)-2-methylpropanoic acid

Cat. No.: B6615207
CAS No.: 1249705-77-8
M. Wt: 158.19 g/mol
InChI Key: YHLHHQAPFFBQOG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(1-Hydroxycyclobutyl)-2-methylpropanoic acid is an organic compound characterized by the presence of a cyclobutyl ring and a hydroxy group attached to a propanoic acid backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

One of the common synthetic routes for 2-(1-hydroxycyclobutyl)-2-methylpropanoic acid involves the Reformatsky reaction. This reaction typically starts with ethyl bromoacetate and cyclobutanone in the presence of zinc and trimethylchlorosilane in diethyl ether. The reaction mixture is refluxed and then cooled with ice, followed by the addition of ammonia to yield the desired product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the principles of organic synthesis and scale-up techniques can be applied to produce this compound in larger quantities, following similar reaction conditions as described in laboratory-scale syntheses.

Chemical Reactions Analysis

Types of Reactions

2-(1-Hydroxycyclobutyl)-2-methylpropanoic acid can undergo various types of chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or carboxylic acid.

    Reduction: The compound can be reduced to form alcohols or other reduced derivatives.

    Substitution: The hydroxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

    Substitution: Reagents like thionyl chloride (SOCl₂) and phosphorus tribromide (PBr₃) can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group can yield a ketone or carboxylic acid, while reduction can produce alcohols.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-(1-hydroxycyclobutyl)-2-methylpropanoic acid involves its interaction with molecular targets and pathways within biological systems. The hydroxy group and cyclobutyl ring play crucial roles in its reactivity and interactions with enzymes and receptors. Detailed studies on its mechanism of action are limited, but it is believed to modulate specific biochemical pathways through its structural features .

Comparison with Similar Compounds

Similar Compounds

    2-(1-Hydroxycyclobutyl)acetic acid: This compound shares the cyclobutyl ring and hydroxy group but differs in the acetic acid backbone.

    2-(1-Hydroxycyclopropyl)propanoic acid: Similar structure with a cyclopropyl ring instead of a cyclobutyl ring.

Uniqueness

2-(1-Hydroxycyclobutyl)-2-methylpropanoic acid is unique due to its specific combination of a cyclobutyl ring and a hydroxy group attached to a propanoic acid backbone. This structural arrangement imparts distinct chemical and biological properties, making it valuable for various research applications .

Properties

IUPAC Name

2-(1-hydroxycyclobutyl)-2-methylpropanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14O3/c1-7(2,6(9)10)8(11)4-3-5-8/h11H,3-5H2,1-2H3,(H,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHLHHQAPFFBQOG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C(=O)O)C1(CCC1)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

158.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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